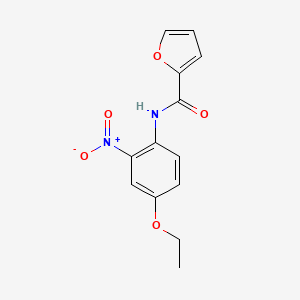![molecular formula C14H22ClNO2 B5130310 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol](/img/structure/B5130310.png)
2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol, also known as clofibrate, is a synthetic lipid-lowering drug that has been widely used in the treatment of hyperlipidemia. It belongs to the class of fibric acid derivatives and works by activating peroxisome proliferator-activated receptors (PPARs) in the liver, which in turn increases the breakdown of fatty acids and reduces the production of triglycerides.
Wirkmechanismus
Clofibrate works by activating PPARs, which are nuclear receptors that regulate gene expression in response to fatty acids and their derivatives. PPAR activation leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis and storage.
Biochemical and Physiological Effects:
Clofibrate has been shown to have a number of biochemical and physiological effects beyond its lipid-lowering properties. It has been reported to have anti-inflammatory effects, to improve insulin sensitivity, and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Clofibrate has been widely used in laboratory experiments to study the effects of PPAR activation on lipid metabolism and other physiological processes. Its advantages include its well-established mechanism of action, its ability to lower serum lipid levels in animal models, and its relatively low toxicity. However, its limitations include its potential for off-target effects and its limited efficacy in some patient populations.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol and related compounds. These include further investigation of its anti-inflammatory effects, its potential therapeutic applications in metabolic disorders such as diabetes and obesity, and its use as a tool for studying the role of PPARs in various physiological processes. Additionally, new synthetic derivatives of 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol may be developed with improved efficacy and fewer side effects.
Synthesemethoden
Clofibrate can be synthesized by reacting 3-chlorophenol with 6-bromohexan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethylene oxide to yield 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol.
Wissenschaftliche Forschungsanwendungen
Clofibrate has been extensively studied for its lipid-lowering effects and its potential therapeutic applications in a variety of diseases. It has been shown to reduce serum levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing levels of high-density lipoprotein (HDL) cholesterol.
Eigenschaften
IUPAC Name |
2-[6-(3-chlorophenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c15-13-6-5-7-14(12-13)18-11-4-2-1-3-8-16-9-10-17/h5-7,12,16-17H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPICYZCOBRHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3-Chlorophenoxy)hexylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
![1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5130252.png)


![N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5130276.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B5130289.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5130305.png)
![propyl 6-methyl-2-[(pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5130306.png)
![tetraethyl 5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5130315.png)
![6-methoxy-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5130328.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl phenylcarbamate](/img/structure/B5130336.png)